Triphenylphosphonium (TPP⁺)-based compounds exploit the electrochemical gradient across mitochondrial membranes for targeted delivery. The mitochondrial inner membrane maintains a negative potential (ΔΨₘ) of −150 to −180 mV, significantly stronger than the plasma membrane potential (−30 to −60 mV). This potential difference drives the electrophoretic accumulation of lipophilic cations like TPP⁺ into the mitochondrial matrix. The accumulation follows the Nernst equation:
[ \text{[TPP⁺]}{\text{mito}} / \text{[TPP⁺]}{\text{cyto}} = e^{-FΔΨ_m / RT} ]
Where F is Faraday’s constant, R is the gas constant, and T is temperature. For ΔΨₘ = −180 mV, this ratio exceeds 1,000-fold, enabling high intramitochondrial concentrations [1] [4]. Key physicochemical properties facilitating this include:
Table 1: Membrane Potentials Driving TPP⁺ Accumulation
Membrane Type | Potential (mV) | Accumulation Ratio |
---|---|---|
Plasma membrane | −30 to −60 | 10–100× |
Mitochondrial | −150 to −180 | 500–1,000× |
The mitochondrial targeting efficiency of TPP⁺ salts depends critically on structural modifications:
Table 2: Impact of Alkyl Chain Length on TPP⁺ Properties
Chain Length | logP | Cellular Uptake | Mitochondrial Specificity |
---|---|---|---|
C4 | 1.8 | Low | Moderate |
C8 | 3.5 | High | High |
C12 | 6.2 | Very high | Reduced (non-specific binding) |
TPP⁺ conjugates evade bacterial efflux pumps (e.g., AcrAB–TolC in E. coli) due to their rapid mitochondrial internalization. Studies show:
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 13966-05-7
CAS No.: